Farnesyl acetate
Overview
Description
Farnesyl acetate, also known as this compound, is a sesquiterpenoid ester. It is a naturally occurring compound found in various essential oils and is known for its floral and green fragrance. The compound has a molecular formula of C17H28O2 and a molecular weight of 264.41 g/mol .
Mechanism of Action
Target of Action
Farnesol acetate, also known as 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate or 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate, is a sesquiterpenoid precursor of insect juvenile hormones (JH) that itself has JH activity . It has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca 2+ channels in some mammalian cell types . It also acts on the bile acid receptor and amine oxidase [flavin-containing] B .
Mode of Action
Farnesol acetate interacts with its targets by acting as a flexible hydrophobic molecular valve for restricting untimely Ca 2+ passage through some types of canonical Ca 2+ channels . This action is facilitated by covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .
Biochemical Pathways
Farnesol acetate is involved in the mevalonate biosynthetic pathway, where it functions as an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod JHs . The tandem mevalonate pathway and Ca 2+ channels originated early in eukaryotic evolution, and have since been well conserved .
Pharmacokinetics
It is known that farnesol synthesis and secretion are distinct and separate events . The pellet:supernatant ratios for Farnesol were high, up to 12:1 , suggesting that it may have unique ADME properties that impact its bioavailability.
Result of Action
Farnesol acetate has been shown to inhibit fungal growth and reproduction via multiple pathways, including inducing reactive oxygen species (ROS) and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis . It also modifies the Bax/Bcl-2 ratio, thereby inhibiting the induction of apoptosis .
Action Environment
The action of Farnesol acetate can be influenced by the growth medium chosen . For example, the levels of Farnesol and the three aromatic fusel alcohols can be greatly altered by the growth medium chosen . Furthermore, environmental factors such as the presence of other organisms can also influence its action, as Farnesol can act as an antifungal agent versus other potentially competing fungi .
Biochemical Analysis
Biochemical Properties
3,7,11-Trimethyldodeca-2,6,10-trienyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate can affect the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis .
Molecular Mechanism
At the molecular level, 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential impact on cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic processes without causing significant adverse effects . At higher doses, 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage considerations when studying the effects of this compound in vivo.
Metabolic Pathways
3,7,11-Trimethyldodeca-2,6,10-trienyl acetate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The interaction of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate is essential for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals . For example, it can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The subcellular localization of 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate can significantly influence its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl acetate can be synthesized through the esterification of farnesol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of farnesol to this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Farnesyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound epoxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol, farnesol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound epoxide.
Reduction: Farnesol.
Substitution: Various substituted farnesyl derivatives.
Scientific Research Applications
Farnesyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent
Comparison with Similar Compounds
Farnesyl acetate can be compared with other similar compounds such as:
Farnesol: The alcohol counterpart of this compound, known for its role in the biosynthesis of cholesterol and other sterols.
Farnesoic Acid: An oxidized form of this compound, used in the synthesis of juvenile hormones in insects.
Farnesyl Propionate: Another ester derivative with similar fragrance properties but different chemical reactivity
These comparisons highlight the unique properties of this compound, particularly its ester functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIGZINMAOQWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047222 | |
Record name | Farnesyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Rosy floral aroma | |
Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908-0.914 | |
Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29548-30-9 | |
Record name | Farnesyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29548-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029548309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Farnesyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial mechanism of Farnesol acetate?
A1: Research suggests that Farnesol acetate exhibits antibacterial activity through multiple mechanisms. One study found that it disrupts bacterial cell membranes, leading to leakage of cellular components such as lactate dehydrogenase (LDH), alkaline phosphatase (ALP), and proteins. [] This disruption is indicated by increased levels of these components in the surrounding media. Farnesol acetate also exhibits inhibitory effects against specific enzymes crucial for bacterial survival, such as beta-lactamase TEM-72 and dihydrofolate reductase (DHFR). [] These inhibitory actions further contribute to its antibacterial efficacy.
Q2: Against which bacteria does Farnesol acetate show promising activity?
A2: Studies indicate that Farnesol acetate demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. It has shown efficacy against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. [] This broad-spectrum activity makes Farnesol acetate a promising candidate for further investigation as a potential antibacterial agent.
Q3: How does the chemical composition of essential oils containing Farnesol acetate vary?
A3: The concentration of Farnesol acetate can vary significantly depending on the plant source and extraction method. For instance, in Cananga odorata var. fruticosa (Cananga), the essential oil composition differed between accessions from Kediri and Cipanas. [] The Kediri accession contained 14.24% Farnesol acetate, while the Cipanas accession had a lower concentration. This highlights the importance of considering plant variety and extraction techniques when studying the properties of essential oils containing Farnesol acetate.
Q4: What is the role of molecular docking studies in understanding Farnesol acetate's activity?
A4: Molecular docking simulations help visualize and predict the interactions between Farnesol acetate and its target proteins. [] In the case of bacterial enzymes, these simulations revealed that Farnesol acetate exhibits favorable binding energies with beta-lactamase TEM-72 and dihydrofolate reductase (DHFR), indicating strong interactions. [] This information provides insights into the potential mechanisms of action at a molecular level, aiding in the development of more effective antibacterial agents.
Q5: Are there any known applications of Farnesol acetate beyond antibacterial activity?
A5: While research primarily focuses on its antibacterial properties, Farnesol acetate also serves as a crucial intermediate in synthesizing complex molecules. For example, it acts as a starting material in the synthesis of the marine natural product (±)-cyclozonarone, which exhibits significant bioactivity. [] This highlights the versatility of Farnesol acetate as a building block in organic synthesis, potentially leading to the development of novel compounds with diverse applications.
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